(R)-Afatinib

Descripción

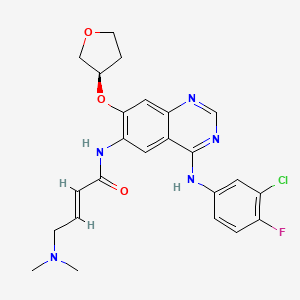

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-QDLOVBKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Chiral Landscape: A Technical Guide to the Synthesis and Purification of (R)-Afatinib

For researchers, scientists, and professionals in drug development, the precise synthesis and purification of chiral molecules are paramount. This in-depth technical guide provides a comprehensive overview of the methodologies for producing the (R)-enantiomer of afatinib, a critical component in targeted cancer therapies. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key workflows to facilitate a deeper understanding of the processes involved.

Afatinib, an irreversible ErbB family blocker, is a potent therapeutic agent. As with many chiral drugs, its pharmacological activity is stereospecific, making the synthesis and isolation of the desired enantiomer a crucial aspect of its development and manufacturing. This guide focuses on the (R)-enantiomer of afatinib, outlining the necessary steps to achieve high purity and yield.

Purification of (R)-Afatinib via Chiral High-Performance Liquid Chromatography (HPLC)

A sensitive and robust chiral High-Performance Liquid Chromatography (HPLC) method with UV detection has been developed and validated for the quantification and purification of the (R)-isomer of afatinib.[1][2] This method effectively separates the (R) and (S)-enantiomers, ensuring the high purity required for pharmaceutical applications.

Experimental Protocol: Chiral HPLC Separation

The separation of afatinib enantiomers is achieved using a CHIRALPAK-IE column (250 x 4.6 mm, 5µm) in an isocratic elution mode.[1][2] The optimized conditions are detailed below:

| Parameter | Value |

| Column | CHIRALPAK-IE (250 x 4.6 mm, 5µm) |

| Mobile Phase | Methanol: Methyl Tertiary Butyl Ether: Diethyl Amine (80:20:0.1; v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 20°C |

| Detection Wavelength | 254 nm |

| Sample Concentration | 0.5 mg/mL |

This method has been validated according to the ICH Q2 guideline and has demonstrated high precision, accuracy, and linearity.[1]

Quantitative Data for Chiral HPLC Method Validation

The performance of the chiral HPLC method is summarized in the following table.

| Parameter | Result |

| Linearity (Correlation Coefficient) | 0.998 |

| Limit of Detection (LOD) | 0.00005 mg/mL |

| Limit of Quantification (LOQ) | 0.00015 mg/mL |

| Recovery of (R)-isomer | 95.65% to 100.73% |

| Solution Stability | Up to 48 hours |

The high recovery rate and low detection limits indicate that this method is highly sensitive and suitable for the accurate quantification of the (R)-isomer impurity in afatinib samples.[1]

Synthesis of this compound Enantiomer

While detailed, publicly available protocols for the specific synthesis of the this compound enantiomer are limited, the general synthetic routes for afatinib provide a framework. The synthesis typically involves the construction of the quinazoline core followed by the introduction of the chiral side chain. Achieving enantioselectivity for the (R)-isomer can be accomplished through asymmetric synthesis or by resolution of a racemic mixture. Several patents outline methods for the preparation of afatinib and its intermediates, which can be adapted for the synthesis of the specific enantiomer.[3]

Further research into patented literature and specialized chemical synthesis journals is recommended to obtain explicit, step-by-step protocols for the asymmetric synthesis of this compound.

Experimental Workflow Visualization

To provide a clearer understanding of the purification process, the following diagram illustrates the experimental workflow for the chiral HPLC separation of afatinib enantiomers.

Caption: Workflow for the chiral HPLC separation of afatinib enantiomers.

This guide provides a foundational understanding of the key processes involved in the synthesis and purification of the this compound enantiomer. For further detailed synthetic protocols, consulting the patent literature and specialized organic synthesis publications is advised. The provided purification method offers a robust and validated approach to ensure the high enantiomeric purity of the final product.

References

The Covalent Mechanism of Afatinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afatinib is a potent, second-generation, irreversible tyrosine kinase inhibitor (TKI) that selectively targets members of the ErbB family of receptors, which are pivotal in cancer cell proliferation and survival. This guide provides a comprehensive technical overview of afatinib's mechanism of action as a covalent inhibitor, detailing its molecular interactions, kinetic properties, and impact on cellular signaling pathways. Quantitative data from key studies are summarized, and detailed methodologies for the experimental procedures used to elucidate its mechanism are provided. Visual diagrams generated using Graphviz illustrate the complex signaling networks and experimental workflows, offering a clear and concise reference for researchers in oncology and drug development.

Introduction: The Evolution of EGFR Inhibition

The epidermal growth factor receptor (EGFR) signaling pathway is a critical driver in the pathogenesis of multiple cancers, most notably non-small cell lung cancer (NSCLC). The development of EGFR TKIs has revolutionized the treatment landscape for patients with activating EGFR mutations. First-generation inhibitors, such as gefitinib and erlotinib, are reversible competitors of ATP at the kinase domain of EGFR. While initially effective, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.

Afatinib represents a significant advancement as a second-generation TKI. It was the first covalent kinase inhibitor to be approved by the US FDA in 2013.[1] Unlike its predecessors, afatinib forms an irreversible covalent bond with specific cysteine residues within the ATP-binding pocket of EGFR and other ErbB family members, leading to sustained and potent inhibition.[2][3] This irreversible mechanism of action provides a broader and more durable suppression of oncogenic signaling.

Molecular Mechanism of Covalent Inhibition

Afatinib's chemical structure features a reactive acrylamide group, often referred to as a "warhead," which is crucial for its covalent inhibitory action.[1] The mechanism can be dissected into a two-step process:

-

Reversible Binding: Initially, afatinib reversibly binds to the ATP-binding pocket of the kinase domain of ErbB family members. This initial non-covalent interaction is a key determinant of its overall potency and selectivity.[4] The quinazoline scaffold of afatinib contributes significantly to this high-affinity binding.[4]

-

Covalent Bond Formation: Following the initial binding, the acrylamide moiety of afatinib is positioned in close proximity to a nucleophilic cysteine residue within the active site. This allows for a Michael addition reaction to occur, resulting in the formation of a stable, covalent bond.[5] This irreversible binding permanently inactivates the kinase.

The specific cysteine residues targeted by afatinib are:

This covalent modification physically blocks the ATP-binding site, thereby preventing ATP from binding and inhibiting the autophosphorylation of the receptor and subsequent downstream signaling.[6][7]

Target Profile and Specificity

Afatinib is classified as an irreversible pan-ErbB family blocker, potently inhibiting the kinase activity of EGFR, HER2, and HER4.[6][8] While ErbB3 (HER3) lacks intrinsic kinase activity, its signaling is also effectively silenced by afatinib through the inhibition of its heterodimerization partners, particularly HER2.[8] This broad-spectrum inhibition of the ErbB family distinguishes afatinib from first-generation EGFR TKIs and contributes to its efficacy against a wider range of tumors driven by ErbB signaling.

Quantitative Analysis of Afatinib's Potency

The potency of afatinib has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data from the literature, including half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) against different cell lines and EGFR mutations.

| Target Enzyme/Cell Line | Mutation Status | IC50 / EC50 (nM) | Reference |

| EGFR (enzymatic) | Wild-Type | 0.5 | [9] |

| HER2 (enzymatic) | Wild-Type | 14 | [9] |

| HER4 (enzymatic) | Wild-Type | 1 | [9] |

| PC-9 Cells | EGFR del E746-A750 | 0.7 (EC50) | [10] |

| H3255 Cells | EGFR L858R | 0.7 (EC50) | [10] |

| NCI-H1975 Cells | EGFR L858R/T790M | 99 (EC50) | [10] |

| Calu-3 Cells | HER2 Amplified | 471 | [11] |

| H1781 Cells | HER2 G776V, Cins | 39 | [11] |

| A549 Cells | Wild-Type | 60 (EC50) | [10] |

| Parameter | Value | Enzyme | Reference |

| Ki (nM) | 0.093 - 0.16 | Wild-Type EGFR | [4] |

| kinact (s-1) | ≤ 2.1 x 10-3 | Wild-Type EGFR | [4] |

| kinact/Ki (M-1s-1) | 6.3 - 23 x 106 | Wild-Type EGFR | [4] |

Impact on Downstream Signaling Pathways

By irreversibly inhibiting ErbB family receptors, afatinib effectively blocks the activation of multiple downstream signaling pathways that are crucial for tumor cell growth, proliferation, and survival. The primary pathways affected include:

-

PI3K/AKT/mTOR Pathway: This is a major survival pathway that is frequently dysregulated in cancer. Afatinib's inhibition of EGFR and HER2 prevents the activation of PI3K, leading to decreased phosphorylation of AKT and mTOR, and ultimately inducing apoptosis.[12]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation. Afatinib's blockade of ErbB signaling inhibits the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[11]

The following diagram illustrates the key signaling pathways inhibited by afatinib.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the covalent inhibitory mechanism of afatinib.

In Vitro Kinase Activity Assay (IC50 Determination)

This assay measures the concentration of afatinib required to inhibit 50% of the kinase activity of a target enzyme.

Materials:

-

Recombinant human EGFR, HER2, or HER4 kinase domain

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution (radiolabeled [γ-33P]ATP or non-radiolabeled for detection via other methods)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Afatinib stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or other capture method

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Prepare serial dilutions of afatinib in kinase buffer.

-

In a 96-well plate, add the kinase, substrate peptide, and afatinib dilution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

-

Transfer a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated ATP.

-

Quantify the incorporated phosphate using a scintillation counter.

-

Plot the percentage of kinase inhibition versus the logarithm of afatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mass Spectrometry for Confirmation of Covalent Binding

This method confirms the covalent modification of the target kinase by afatinib and identifies the specific site of adduction.

Materials:

-

Recombinant human EGFR, HER2, or HER4 kinase domain

-

Afatinib

-

Incubation buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl pH 8.5)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

-

Incubate the kinase with an excess of afatinib in the incubation buffer.

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein into peptides using trypsin.

-

Separate the peptides using liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Search the MS/MS data against the protein sequence database to identify peptides.

-

Specifically look for a mass shift on the cysteine-containing peptide corresponding to the mass of afatinib, confirming covalent adduction.

-

Fragment the modified peptide to pinpoint the exact site of modification (Cys797 in EGFR).

The following diagram illustrates the general workflow for identifying covalent adducts by mass spectrometry.

Western Blotting for Downstream Signaling Analysis

This technique is used to assess the phosphorylation status of key proteins in the signaling pathways downstream of ErbB receptors.

Materials:

-

Cancer cell lines (e.g., NCI-H1975)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with various concentrations of afatinib for a specified time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine the effect of afatinib on protein phosphorylation.

Mechanisms of Resistance to Afatinib

Despite its potent and irreversible mechanism of action, acquired resistance to afatinib can still occur. The primary mechanisms of resistance include:

-

On-target resistance: While afatinib is effective against the T790M mutation, the emergence of a C797S mutation in EGFR can confer resistance by removing the cysteine residue required for covalent binding.[13]

-

Off-target resistance: Activation of bypass signaling pathways, such as MET amplification or FGFR1 amplification, can allow cancer cells to circumvent the blockade of ErbB signaling.[13]

-

Histologic transformation: In some cases, tumors can undergo a change in their histology, for example, from adenocarcinoma to small cell lung cancer, which is less dependent on EGFR signaling.[13]

Conclusion

Afatinib's mechanism as a covalent inhibitor represents a significant milestone in the development of targeted cancer therapies. Its ability to irreversibly bind to and inactivate multiple members of the ErbB family provides a potent and durable inhibition of key oncogenic signaling pathways. This in-depth technical guide has provided a comprehensive overview of its molecular interactions, quantitative potency, and the experimental methodologies used for its characterization. A thorough understanding of afatinib's covalent mechanism of action is essential for optimizing its clinical use, developing next-generation inhibitors, and devising strategies to overcome resistance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clonogenic survival assays [bio-protocol.org]

- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

The Irreversible Embrace: A Technical Guide to the Crystal Structure of Afatinib Bound to EGFR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of Afatinib bound to the Epidermal Growth Factor Receptor (EGFR), a cornerstone in the development of targeted cancer therapies. By elucidating the precise molecular interactions, this paper aims to provide researchers and drug development professionals with a detailed understanding of Afatinib's mechanism of action and a structural basis for future drug design.

Introduction: Targeting EGFR in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] Afatinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) designed to covalently bind to and inhibit the kinase activity of EGFR, as well as other members of the ErbB family of receptors.[][6] Its efficacy, particularly in patients with specific EGFR mutations such as exon 19 deletions or the L858R substitution, is well-established.[7][8] Understanding the structural basis of this inhibition is paramount for the development of next-generation inhibitors and for overcoming mechanisms of drug resistance.

The EGFR Signaling Pathway and Afatinib's Point of Intervention

EGFR signaling is initiated by the binding of ligands such as epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3][9] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[3][9] These pathways ultimately regulate gene transcription to promote cell proliferation and survival.[3]

Afatinib exerts its therapeutic effect by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the phosphorylation cascade and the activation of these downstream signaling pathways.[4][]

EGFR Signaling Pathway and Afatinib Inhibition.

Crystal Structure Analysis of the EGFR-Afatinib Complex

The crystal structure of Afatinib in complex with the wild-type EGFR kinase domain has been solved and is available in the Protein Data Bank (PDB) under the accession code 4G5J.[6][10] This structure reveals the detailed molecular interactions that underpin Afatinib's potent and irreversible inhibition.

Key Binding Interactions

Afatinib binds to the ATP-binding pocket of the EGFR kinase domain in its active conformation.[10] The binding is characterized by two critical interactions:

-

Covalent Bond Formation: The acrylamide group of Afatinib acts as a Michael acceptor, forming a covalent bond with the thiol group of Cysteine 797 (Cys797) at the edge of the ATP-binding site.[11] This irreversible bond is a hallmark of second-generation TKIs and is crucial for its sustained inhibitory activity.[7]

-

Hydrogen Bonding: The quinazoline scaffold of Afatinib forms a hydrogen bond with the backbone nitrogen atom of Methionine 793 (Met793) in the hinge region of the kinase.[7][10] This interaction is common among anilinoquinazoline-based EGFR inhibitors and helps to anchor the drug in the binding pocket.[11]

In addition to these primary interactions, the 3-chloro-4-fluoroanilino moiety of Afatinib extends into a hydrophobic pocket at the back of the ATP-binding site, further stabilizing the complex.[11]

Quantitative Structural and Binding Data

The following tables summarize key quantitative data derived from the crystal structure of the EGFR-Afatinib complex (PDB: 4G5J) and related biochemical and computational studies.

| Crystallographic Data (PDB: 4G5J) | |

| Resolution | 2.80 Å[6] |

| R-Value Work | 0.205[6] |

| R-Value Free | 0.259[6] |

| Total Structure Weight | 39.04 kDa[6] |

| Afatinib Inhibitory Activity | |

| IC50 (EGFR Kinase) | 0.5 nM |

| IC50 (HER2 Kinase) | 14 nM |

| IC50 (HER4 Kinase) | 1 nM |

| EC50 (ErbB-4) | 1 nM[6] |

| Computational Binding Analysis | |

| Docked Binding Energy (Afatinib-EGFR) | -8.47 kcal/mol[12] |

| Binding Energy (Afatinib with L858R EGFR) | -56.8 kcal/mol[13] |

| Binding Energy (Afatinib with L858R/T790M EGFR) | -62.0 kcal/mol[13] |

Experimental Protocols

Protein Expression and Purification of the EGFR Kinase Domain

-

Construct Design: The human EGFR kinase domain (residues 696-1022) is cloned into a suitable expression vector (e.g., pFastBac) with an N-terminal purification tag (e.g., His6-tag).

-

Expression System: The construct is expressed in an insect cell system (e.g., Spodoptera frugiperda Sf9 cells) using the baculovirus expression system for high-yield production of soluble, active protein.

-

Cell Culture and Infection: Sf9 cells are grown in suspension culture to a density of 2 x 10^6 cells/mL and infected with high-titer baculovirus stock. Cells are harvested 48-72 hours post-infection.

-

Lysis and Clarification: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM TCEP, protease inhibitors) and lysed by sonication. The lysate is clarified by ultracentrifugation.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively, and the His-tagged EGFR kinase domain is eluted with an imidazole gradient.

-

Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with a specific protease (e.g., TEV protease). The protein is further purified by ion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity.

Crystallization of the EGFR-Afatinib Complex

-

Complex Formation: The purified EGFR kinase domain is incubated with a 3-fold molar excess of Afatinib overnight at 4°C to ensure complete covalent modification.

-

Crystallization Method: The hanging drop vapor diffusion method is commonly employed for protein crystallization.[14][15]

-

Procedure:

-

A 1 µL drop of the EGFR-Afatinib complex (at a concentration of 5-10 mg/mL) is mixed with 1 µL of a reservoir solution.

-

This drop is suspended over a reservoir containing 500 µL of the reservoir solution.

-

The crystallization plates are incubated at a constant temperature (e.g., 20°C).

-

Crystals typically appear within a few days to a week.

-

-

Cryo-protection: Before X-ray diffraction analysis, crystals are transferred to a cryo-protectant solution (typically the reservoir solution supplemented with 20-25% glycerol) and flash-cooled in liquid nitrogen.

X-ray Diffraction Data Collection and Structure Determination

X-ray Crystallography Workflow.

-

Data Collection: Diffraction data are collected from the cryo-cooled crystals at a synchrotron source.[16] The crystal is oscillated in the X-ray beam to collect a complete dataset of diffraction spots.[16]

-

Data Processing: The diffraction images are processed to integrate the intensities of the spots and scale the data.

-

Structure Solution: The structure is solved using molecular replacement, with a previously determined structure of the EGFR kinase domain as a search model.

-

Model Building and Refinement: An initial model of the EGFR-Afatinib complex is built into the electron density map.[17] The model is then refined through multiple cycles of manual adjustment and automated refinement to improve the fit to the experimental data.[17]

-

Validation: The final structure is validated for its geometric quality and agreement with the diffraction data before being deposited in the Protein Data Bank.

Implications for Drug Development

The detailed structural understanding of the EGFR-Afatinib interaction provides a rational basis for:

-

Structure-Based Drug Design: The crystal structure serves as a template for designing novel inhibitors with improved potency, selectivity, and pharmacokinetic properties.

-

Overcoming Resistance: The emergence of resistance mutations, such as the T790M "gatekeeper" mutation, is a significant clinical challenge.[18][19] While Afatinib has some activity against T790M, structural analysis of mutant EGFRs can guide the development of inhibitors that can overcome these resistance mechanisms.

-

Predicting Off-Target Effects: Understanding the precise binding mode of Afatinib can help in predicting and mitigating potential off-target interactions.

Conclusion

The crystal structure of Afatinib bound to the EGFR kinase domain offers a clear and detailed picture of the molecular interactions responsible for its potent and irreversible inhibition. This structural information is invaluable for the scientific and drug development communities, providing a solid foundation for the rational design of next-generation EGFR inhibitors and strategies to combat drug resistance in cancer therapy.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 3. ClinPGx [clinpgx.org]

- 4. aacrjournals.org [aacrjournals.org]

- 6. rcsb.org [rcsb.org]

- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]

- 9. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

Biochemical and physical properties of (R)-Afatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Afatinib is a potent, orally bioavailable, and irreversible dual inhibitor of the ErbB family of receptor tyrosine kinases, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This technical guide provides an in-depth overview of the biochemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its synthesis, purification, and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | --INVALID-LINK-- |

| Synonyms | BIBW 2992 | --INVALID-LINK-- |

| Chemical Formula | C₂₄H₂₅ClFN₅O₃ | --INVALID-LINK-- |

| Molecular Weight | 485.9 g/mol | --INVALID-LINK-- |

| Melting Point | A solid form exhibits endothermic peaks at 95.9 °C and 138.6 °C as determined by Differential Scanning Calorimetry (DSC). A reference standard has been reported to melt in the range of 183-186 °C. | |

| Solubility | Soluble in DMSO (≥49.3 mg/mL) and ethanol (≥13.07 mg/mL, with sonication). Sparingly soluble in aqueous buffers. | |

| pKa (predicted) | Not available | |

| LogP (computed) | 3.6 | --INVALID-LINK-- |

Biochemical Properties and Mechanism of Action

This compound is a second-generation tyrosine kinase inhibitor that functions as an irreversible blocker of the ErbB family of receptors. It covalently binds to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR and HER2, leading to irreversible inhibition of their kinase activity. This blockade disrupts downstream signaling pathways crucial for cell proliferation, survival, and metastasis.

Target Kinases and Inhibitory Potency

The inhibitory activity of this compound against key kinases is presented in the table below.

| Target | IC₅₀ (nM) | Reference |

| EGFR (Wild-type) | 0.5 | --INVALID-LINK-- |

| EGFR (L858R mutant) | 0.4 | --INVALID-LINK-- |

| EGFR (L858R/T790M double mutant) | 10 | --INVALID-LINK-- |

| HER2 (ErbB2) | 14 | --INVALID-LINK-- |

| HER4 (ErbB4) | 1 | --INVALID-LINK-- |

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the signaling cascades downstream of EGFR and HER2. The binding of ligands such as EGF and heregulin to these receptors triggers their dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways affected by Afatinib include the RAS/RAF/MEK/ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K/AKT/mTOR pathway, which governs cell survival and growth. By irreversibly blocking the kinase activity of EGFR and HER2, Afatinib effectively shuts down these pro-tumorigenic signaling networks.

The Genesis of an Irreversible Kinase Inhibitor: A Technical Guide to the Initial Discovery and Synthesis of Afatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afatinib (BIBW 2992) is a potent, second-generation, irreversible tyrosine kinase inhibitor (TKI) that has become a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. Developed by Boehringer Ingelheim, its unique mechanism of action, involving the covalent modification of specific cysteine residues within the ATP-binding sites of the ErbB family of receptors, distinguishes it from first-generation reversible TKIs. This technical guide provides an in-depth exploration of the initial discovery and synthetic pathways of Afatinib, tailored for professionals in the field of drug development and oncology research. We will delve into the core synthetic strategies, present detailed experimental protocols for key reactions, and summarize the critical in vitro data that elucidated its potent and irreversible inhibitory profile. Furthermore, this guide will feature visualizations of the targeted signaling pathways and experimental workflows to facilitate a comprehensive understanding of Afatinib's development.

Introduction: The Rationale for an Irreversible EGFR Inhibitor

First-generation EGFR TKIs, such as gefitinib and erlotinib, demonstrated significant clinical activity in patients with NSCLC whose tumors harbor activating mutations in the EGFR gene. However, the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limited their long-term efficacy. This clinical challenge spurred the development of second-generation TKIs designed to overcome this resistance mechanism.

Afatinib was engineered as an ATP-competitive anilinoquinazoline derivative featuring a reactive acrylamide group.[1] This Michael acceptor enables the formation of a covalent bond with a cysteine residue (Cys797 in EGFR) in the ATP-binding pocket of ErbB family members, leading to irreversible inhibition.[] This irreversible binding mode was hypothesized to provide a more sustained and potent inhibition of receptor signaling, potentially overcoming resistance and offering broader activity against the ErbB family, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[3]

Mechanism of Action: Covalent Inhibition of the ErbB Receptor Family

Afatinib exerts its therapeutic effect by irreversibly blocking the tyrosine kinase activity of the ErbB family of receptors.[3] This family of receptor tyrosine kinases plays a crucial role in cell proliferation, survival, and migration. Upon ligand binding, these receptors form homodimers or heterodimers, leading to the autophosphorylation of their intracellular kinase domains and the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways.

Afatinib's reactive acrylamide moiety forms a covalent bond with specific cysteine residues within the ATP-binding site of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys803).[] This covalent modification prevents the binding of ATP, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This irreversible inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis.[3]

Chemical Synthesis of Afatinib

The synthesis of Afatinib has been approached through various routes, with a common strategy involving the construction of the core 4-anilinoquinazoline scaffold followed by the introduction of the characteristic (S)-tetrahydrofuran-3-yloxy and the N,N-dimethylamino-butenamide side chains. A robust and scalable three-stage manufacturing process involves nitro-reduction, amidation, and salification, achieving a high overall yield.[1][4]

Overview of a Representative Synthetic Route

A common synthetic pathway commences with the commercially available 2-amino-4-fluoro-5-nitrobenzoic acid. This starting material undergoes a series of transformations to build the quinazoline core, followed by the introduction of the key side chains.

Detailed Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of Afatinib.

Step 1: Synthesis of 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline

This step involves the nucleophilic substitution of the fluorine at the 7-position of the quinazoline ring with (S)-3-hydroxytetrahydrofuran.

-

Materials: 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoroquinazoline, (S)-3-hydroxytetrahydrofuran, potassium tert-butoxide, N,N-dimethylformamide (DMF).

-

Procedure: To a solution of 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoroquinazoline in DMF, (S)-3-hydroxytetrahydrofuran is added. The mixture is cooled, and potassium tert-butoxide is added portion-wise while maintaining the temperature. The reaction is stirred until completion, as monitored by TLC or HPLC. The product is isolated by quenching the reaction with water and subsequent filtration and washing.

Step 2: Reduction of the Nitro Group

The nitro group at the 6-position is reduced to an amine, which is a crucial step for the subsequent amidation.

-

Materials: 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline, iron powder, ammonium chloride, ethanol, water.

-

Procedure: A mixture of the nitro compound, iron powder, and ammonium chloride in a mixture of ethanol and water is heated to reflux. The reaction progress is monitored by TLC or HPLC. Upon completion, the hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by crystallization or column chromatography.

Step 3: Amidation to form Afatinib (free base)

The final key step involves the acylation of the 6-amino group with a reactive derivative of 4-(dimethylamino)but-2-enoic acid.

-

Materials: N4-(3-chloro-4-fluorophenyl)-7-[(S)-(tetrahydrofuran-3-yl)oxy]-4,6-quinazolinediamine, 4-(dimethylamino)crotonoyl chloride hydrochloride, a suitable base (e.g., triethylamine or DIPEA), and a solvent such as THF or dichloromethane.

-

Procedure: To a cooled solution of the 6-aminoquinazoline derivative and the base in the chosen solvent, a solution of 4-(dimethylamino)crotonoyl chloride hydrochloride is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is worked up by washing with aqueous solutions and brine. The organic layer is dried and concentrated to yield the crude Afatinib free base, which can be purified by column chromatography.

Step 4: Formation of Afatinib Dimaleate

The free base is converted to the more stable and water-soluble dimaleate salt.

-

Materials: Afatinib free base, maleic acid, ethanol.

-

Procedure: Afatinib free base is dissolved in a suitable solvent like ethanol, and a solution of maleic acid in the same solvent is added. The mixture is stirred, and the resulting precipitate of Afatinib dimaleate is collected by filtration, washed with the solvent, and dried under vacuum.[5]

Quantitative Data from Synthesis

| Step | Product | Starting Material | Reagents | Yield |

| 1 | 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline | 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoroquinazoline | (S)-3-hydroxytetrahydrofuran, K-tert-butoxide | - |

| 2 | N4-(3-chloro-4-fluorophenyl)-7-[(S)-(tetrahydrofuran-3-yl)oxy]-4,6-quinazolinediamine | 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline | Fe, NH4Cl | - |

| 3 | Afatinib (free base) | N4-(3-chloro-4-fluorophenyl)-7-[(S)-(tetrahydrofuran-3-yl)oxy]-4,6-quinazolinediamine | 4-(dimethylamino)crotonoyl chloride | 84% (overall for the 3-stage process)[1][4] |

| 4 | Afatinib Dimaleate | Afatinib (free base) | Maleic Acid | 90%[5] |

Note: Specific yields for intermediate steps can vary depending on the exact conditions and scale of the reaction.

Preclinical Biological Evaluation

The initial discovery and characterization of Afatinib involved extensive in vitro studies to determine its potency and selectivity against the ErbB family of receptors and to understand its mechanism of action.

In Vitro Kinase and Cell Proliferation Assays

The inhibitory activity of Afatinib was assessed using enzymatic assays with purified recombinant kinases and in cell-based proliferation assays using various cancer cell lines.

Quantitative In Vitro Activity Data

The following table summarizes the reported IC50 values for Afatinib against various kinases and cell lines, demonstrating its potent and broad activity against the ErbB family.

| Target | IC50 (nM) | Assay Type | Reference |

| EGFR | 0.5 | Kinase Assay | [] |

| HER2 | 14 | Kinase Assay | [] |

| HER4 | 1 | Kinase Assay | [] |

| Wild-type EGFR | 31 | Cell-based (Ba/F3 cells) | [6] |

| EGFR Exon 19 Deletion | <1 | Cell-based | [6] |

| EGFR L858R | <1 | Cell-based | [6] |

| EGFR L858R + T790M | ~10 | Cell-based | [7] |

| HCC827 (EGFR del E746-A750) | 0.7 | Cell-based (MTS assay) | [7] |

Note: IC50 values can vary between different studies and assay conditions.

Conclusion

The initial discovery and development of Afatinib represent a significant advancement in the field of targeted cancer therapy. Its rational design as an irreversible inhibitor of the ErbB family of receptors provided a strategy to overcome the limitations of first-generation TKIs. The synthetic routes to Afatinib are well-established, allowing for its efficient and scalable production. Preclinical in vitro studies confirmed its potent and irreversible mechanism of action, laying a strong foundation for its successful clinical development and eventual approval for the treatment of EGFR-mutated NSCLC. This technical guide has provided a comprehensive overview of the foundational chemistry and biology of Afatinib, offering valuable insights for researchers and professionals in the ongoing quest for more effective cancer therapeutics.

References

- 1. syncsci.com [syncsci.com]

- 3. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 4. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]

- 5. US20160207907A1 - Crystalline Forms of Afatinib Monomaleate, Preparation Methods and Pharmaceutical Compositions Thereof - Google Patents [patents.google.com]

- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Afatinib target engagement and binding kinetics

An in-depth technical guide on the core principles of Afatinib's target engagement and binding kinetics, designed for researchers, scientists, and drug development professionals.

A Note on Chirality: (R)-Afatinib vs. (S)-Afatinib

This document focuses on the pharmacologically active molecule, afatinib. It is crucial to note that afatinib is the brand name for the (S)-enantiomer of the chemical entity. The stereochemistry of a drug can dramatically impact its biological activity. For covalent inhibitors like afatinib, the precise three-dimensional arrangement is critical for the initial non-covalent binding and the subsequent positioning of the reactive group to form a covalent bond. While the user specified this compound, the vast body of scientific literature, clinical development, and therapeutic use pertains to the (S)-enantiomer. Differences in the spatial orientation of the chiral center in the (R)-enantiomer would be expected to significantly alter its binding affinity and covalent reactivity with the target kinase, generally resulting in much lower potency. Therefore, all data and descriptions herein refer to the active (S)-afatinib.

Mechanism of Action: Covalent and Irreversible Inhibition

Afatinib is a second-generation tyrosine kinase inhibitor (TKI) that potently and irreversibly blocks members of the ErbB family of receptors, including the Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and HER4 (ErbB4).

The mechanism of inhibition is a two-step process:

-

Reversible Binding : Afatinib first binds non-covalently to the ATP-binding pocket of the kinase domain. This initial interaction is driven by high affinity and is a critical determinant of the drug's overall potency.[1][2]

-

Covalent Bond Formation : Following the initial binding, the electrophilic acrylamide "warhead" of afatinib is positioned to react with a specific cysteine residue within the active site. For EGFR, this is Cys797.[3] This reaction forms a permanent, covalent bond, leading to irreversible inactivation of the kinase.[3]

This irreversible mechanism provides a durable and sustained inhibition of receptor signaling, distinguishing it from first-generation, reversible TKIs.

Target Binding Kinetics and Potency

The efficacy of a covalent inhibitor like afatinib is not adequately described by a simple IC50 value, which can be time-dependent. A more complete understanding requires the determination of the initial binding affinity (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). The overall efficiency of the inhibitor is best represented by the ratio kᵢₙₐ꜀ₜ/Kᵢ.[1][4]

Quantitative Binding and Inhibition Data

The following table summarizes the kinetic parameters of afatinib against key members of the ErbB family.[4]

| Target | Kᵢ (nM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (μM⁻¹s⁻¹) |

| EGFR | 0.4 | 0.0049 | 12.3 |

| HER2 | 17.5 | 0.0028 | 0.16 |

| HER4 | 1.0 | 0.0053 | 5.3 |

-

Kᵢ (Inhibition Constant): Represents the initial non-covalent binding affinity. A lower Kᵢ value indicates a higher affinity.

-

kᵢₙₐ꜀ₜ (Inactivation Rate Constant): Represents the maximum rate of covalent bond formation once the inhibitor is bound.

-

kᵢₙₐ꜀ₜ/Kᵢ (Second-order Rate Constant): Represents the overall efficiency of the inhibitor, combining both binding affinity and reactivity.

Quinazoline-based covalent drugs like afatinib are noted to be extremely effective, with high affinity (Kᵢ values in the low nanomolar range) and a high overall efficiency (kᵢₙₐ꜀ₜ/Kᵢ).[1] Studies have also shown afatinib to be a potent inhibitor of wild-type EGFR autophosphorylation in tumor cells, with IC50 values reported between 2–12 nM.[1]

Key Experimental Protocols

Biochemical Kinase Assay for Covalent Inhibition Kinetics

This protocol outlines a method to determine the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ) of a covalent inhibitor.

Objective: To measure the time-dependent inhibition of a target kinase to resolve the non-covalent binding affinity and the rate of covalent inactivation.

Methodology:

-

Reaction Setup: Kinase reactions are initiated by mixing the recombinant kinase, a peptide substrate, and ATP in a suitable buffer. The reaction progress is monitored over time by measuring the formation of the phosphorylated product.

-

Inhibitor Addition: The assay is run in the presence of multiple concentrations of the inhibitor (e.g., afatinib).

-

Data Acquisition: The reaction progress curves (product formation vs. time) are recorded for each inhibitor concentration, including a control with no inhibitor.

-

Kinetic Analysis: Due to the two-step nature of covalent inhibition, simple IC50 calculations are insufficient. The progress curves are globally fitted to a system of differential equations that model the mechanism of irreversible enzyme inhibition.[2] This analysis yields the individual values for Kᵢ and kᵢₙₐ꜀ₜ.[2] Software such as DynaFit can be used for this numerical integration approach.

Mass Spectrometry for Covalent Target Identification

This protocol describes a method to confirm the covalent binding of an inhibitor to its target protein and identify the specific amino acid residue involved.

Objective: To verify the formation of a covalent adduct between the inhibitor and the target protein.

Methodology:

-

Incubation: The target protein (e.g., recombinant EGFR) is incubated with the covalent inhibitor (afatinib) to allow the covalent reaction to proceed to completion.

-

Proteolytic Digestion: The protein-inhibitor complex is denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[5]

-

Data Analysis: The MS data is searched to identify peptides. A peptide containing the covalent modification will have a mass shift equal to the molecular weight of the inhibitor. The MS/MS fragmentation pattern of this modified peptide is then used to pinpoint the exact amino acid residue that has been modified (e.g., Cys797).

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a biophysical method used to verify and quantify that a drug binds to its intended target protein within a cellular environment.[6][7]

Objective: To measure the thermal stabilization of a target protein upon ligand binding in intact cells or tissue samples.

Methodology:

-

Compound Treatment: Intact cells or tissue lysates are incubated with the test compound (afatinib) at various concentrations.

-

Heat Shock: The samples are heated to a specific temperature range across several replicates. Ligand-bound proteins are generally more resistant to thermal denaturation.

-

Cell Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using standard protein detection methods, such as Western blotting or immunoassays.

-

Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement, as the drug binding stabilizes the protein against heat-induced denaturation.

Visualizations: Pathways and Workflows

EGFR Signaling Pathway Inhibition

Caption: Afatinib irreversibly inhibits EGFR/HER2, blocking downstream RAS/RAF/MEK/ERK and PI3K/AKT signaling pathways.

Covalent Inhibition: Two-Step Mechanism

Caption: The two-step mechanism of afatinib: rapid reversible binding (Kᵢ) followed by irreversible covalent inactivation (kᵢₙₐ꜀ₜ).

Mass Spectrometry Workflow for Covalent Adduct ID

Caption: Workflow for identifying the specific site of covalent modification by afatinib using mass spectrometry.

References

- 1. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Afatinib in lung cancer harboring EGFR mutation in the LUX-Lung trials: six plus three is greater than seven? - Mitsudomi- Translational Lung Cancer Research [tlcr.amegroups.org]

- 4. enzymlogic.com [enzymlogic.com]

- 5. Covalent Inhibitor Profiling – IQ Proteomics [iqproteomics.com]

- 6. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]

- 7. m.youtube.com [m.youtube.com]

Pharmacological Profile of the (R)-enantiomer of Afatinib: An In-depth Technical Guide

Disclaimer: Despite a comprehensive search of scientific literature, patent databases, and chemical registries, specific pharmacological data for the (R)-enantiomer of afatinib is not publicly available. In drug development, it is common for the less active enantiomer (distomer) to be synthesized for regulatory purposes and initial screening, but detailed pharmacological characterization is often not published, particularly if it demonstrates significantly lower activity than the therapeutic enantiomer (eutomer). Afatinib, as marketed and clinically studied, is the (S)-enantiomer.

This guide will, therefore, provide a detailed pharmacological profile of the clinically relevant (S)-enantiomer of afatinib, hereafter referred to as afatinib. The experimental protocols and signaling pathways described are standard for this class of inhibitors and would be applicable for the evaluation of the (R)-enantiomer should it become available for research.

Introduction

Afatinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that potently targets members of the ErbB family of receptors, primarily the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Its covalent mode of binding distinguishes it from first-generation reversible TKIs, offering a more sustained inhibition of downstream signaling pathways implicated in tumor cell proliferation, survival, and metastasis. The approved drug is the (S)-enantiomer, which has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.

Mechanism of Action

Afatinib functions as an irreversible inhibitor of the tyrosine kinase activity of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). It covalently binds to a specific cysteine residue (Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4) in the ATP-binding pocket of these receptors. This covalent bond formation permanently blocks the kinase activity, leading to the inhibition of autophosphorylation and the subsequent activation of downstream signaling cascades.

Signaling Pathway Inhibition

The primary signaling pathways inhibited by afatinib are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cell proliferation and survival.

Caption: EGFR/HER2 signaling pathways inhibited by (S)-afatinib.

Quantitative Pharmacological Data ((S)-enantiomer)

The following tables summarize the key in vitro potency data for afatinib.

Table 1: In Vitro Kinase Inhibitory Activity of Afatinib

| Target Kinase | IC₅₀ (nM) |

| EGFR (Wild-Type) | 0.5 |

| EGFR (L858R) | 0.4 |

| EGFR (Exon 19 del) | 0.5 |

| EGFR (T790M) | 10 |

| HER2 | 14 |

| HER4 | 1 |

Data compiled from various preclinical studies. IC₅₀ values can vary depending on the specific assay conditions.

Table 2: In Vitro Cellular Antiproliferative Activity of Afatinib

| Cell Line | Cancer Type | EGFR/HER2 Status | IC₅₀ (nM) |

| A431 | Epidermoid Carcinoma | EGFR Overexpression | 7 |

| NCI-H1975 | NSCLC | EGFR L858R/T790M | 100 |

| BT-474 | Breast Cancer | HER2 Amplification | 70 |

| SK-BR-3 | Breast Cancer | HER2 Amplification | 90 |

Data represents the concentration of afatinib required to inhibit cell proliferation by 50% and can vary based on the cell line and assay duration.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard and would be suitable for the pharmacological profiling of the (R)-enantiomer of afatinib.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions in kinase assay buffer.

-

Dilute the recombinant human EGFR or HER2 enzyme to the desired concentration in kinase assay buffer.

-

Prepare a solution of the substrate (e.g., a synthetic peptide or protein) and ATP in kinase assay buffer.

-

-

Enzyme Inhibition:

-

In a 96-well or 384-well plate, add the diluted enzyme to each well.

-

Add the various concentrations of this compound to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the kinase activity. This can be done using various methods, such as measuring the amount of ADP produced (e.g., using the ADP-Glo™ Kinase Assay) or by detecting the phosphorylation of the substrate using a specific antibody in an ELISA format.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Cellular Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Caption: Workflow for a cellular proliferation assay.

Methodology:

-

Cell Seeding:

-

Culture cancer cell lines of interest (e.g., A431, NCI-H1975) in appropriate growth medium.

-

Harvest the cells and seed them into 96-well plates at a predetermined density.

-

Allow the cells to adhere and resume growth for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series in culture medium.

-

Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound.

-

Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

-

-

Viability Assessment:

-

After the incubation period, assess cell viability. Common methods include:

-

MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan, which is then solubilized, and the absorbance is measured.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

-

Data Analysis:

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

While specific pharmacological data for the (R)-enantiomer of afatinib is not available in the public domain, the established profile of the (S)-enantiomer provides a comprehensive framework for understanding its potent and irreversible inhibition of the ErbB family of receptors. The provided experimental protocols offer a clear guide for any future in-depth characterization of the (R)-enantiomer. Should such data become available, a direct comparison would be invaluable for a complete understanding of the stereoselective pharmacology of afatinib.

Investigating the Off-Target Effects of Afatinib Using Proteomic Approaches: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a potent, second-generation, irreversible tyrosine kinase inhibitor (TKI) that covalently binds to and blocks signaling from all ErbB family receptors: EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). It is a frontline treatment for non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] While its on-target efficacy is well-documented, understanding its off-target effects is crucial for a complete comprehension of its mechanism of action, potential for adverse events, and opportunities for drug repurposing.

Off-target effects are interactions of a drug with proteins other than its intended target.[1] These interactions can lead to unexpected toxicities or novel therapeutic applications. Proteomic approaches, which allow for the large-scale study of proteins, are powerful tools for identifying these off-target interactions in an unbiased, system-wide manner.

This technical guide provides an in-depth overview of the application of proteomic methodologies to investigate the off-target effects of afatinib. It includes detailed experimental protocols for key techniques, a summary of known off-target interactions in tabular format, and visualizations of relevant signaling pathways and experimental workflows.

Proteomic Approaches for Off-Target Identification

Two primary proteomic strategies are particularly well-suited for identifying the off-target effects of covalent inhibitors like afatinib: Activity-Based Protein Profiling (ABPP) and quantitative global proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that mimic the structure of the drug of interest to identify its protein targets directly within a complex biological system. For a covalent inhibitor like afatinib, a probe is designed with a reactive "warhead" that covalently binds to its targets, a linker, and a reporter tag (e.g., biotin or a fluorophore) for enrichment and detection. Competitive ABPP, where the system is pre-treated with the drug before adding a broader-spectrum probe, can also be used to identify targets.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling technique that allows for the highly accurate quantification of protein abundance changes between different cell populations. In the context of off-target analysis, cells are grown in "heavy" or "light" media containing isotopically labeled amino acids. The "heavy" cells are treated with the drug, while the "light" cells serve as a control. The protein lysates are then combined, and mass spectrometry is used to determine the relative abundance of proteins, revealing which are up- or down-regulated in response to the drug. This can provide insights into the downstream consequences of both on- and off-target effects.

Experimental Protocols

Protocol for Activity-Based Protein Profiling (ABPP)

This protocol provides a general framework for identifying afatinib targets using a custom-synthesized, afatinib-based probe with a clickable alkyne handle.

3.1.1 Materials

-

Afatinib-alkyne probe

-

Cancer cell line of interest (e.g., H1975 NSCLC cells)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, tris(2-carboxyethyl)phosphine (TCEP))

-

Streptavidin-agarose beads

-

Urea buffer (8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

3.1.2 Procedure

-

Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the afatinib-alkyne probe (e.g., 1 µM for 1-2 hours) or with a DMSO vehicle control.

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Click Chemistry Reaction: To 1 mg of protein lysate, add biotin-azide, TCEP, and copper (II) sulfate. Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

-

Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.

-

On-Bead Digestion:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Resuspend the beads in urea buffer.

-

Reduce the proteins with DTT (e.g., 10 mM for 30 minutes at 37°C).

-

Alkylate with IAA (e.g., 20 mM for 30 minutes at room temperature in the dark).

-

Dilute the urea to <2 M with ammonium bicarbonate.

-

Add trypsin and digest overnight at 37°C.

-

-

LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the afatinib probe.

Protocol for SILAC-Based Quantitative Proteomics

This protocol outlines the steps for analyzing global proteome changes in response to afatinib treatment.

3.2.1 Materials

-

SILAC-compatible cell line

-

SILAC RPMI-1640 medium

-

"Light" amino acids (L-Arginine, L-Lysine)

-

"Heavy" amino acids (e.g., 13C6-L-Arginine, 13C6-L-Lysine)

-

Dialyzed FBS

-

Afatinib

-

Lysis buffer (as in ABPP protocol)

-

Sample preparation reagents for mass spectrometry (as in ABPP protocol)

-

LC-MS/MS system

3.2.2 Procedure

-

Metabolic Labeling: Culture cells for at least 6 doublings in "heavy" or "light" SILAC medium to ensure >95% incorporation of the labeled amino acids.

-

Drug Treatment: Treat the "heavy" labeled cells with afatinib (e.g., at a clinically relevant concentration and time course). Treat the "light" labeled cells with a DMSO vehicle control.

-

Cell Harvesting and Lysis: Harvest and lyse the "heavy" and "light" cell populations separately.

-

Protein Quantification and Mixing: Quantify the protein concentration of each lysate. Mix equal amounts of protein from the "heavy" and "light" lysates.

-

Protein Digestion:

-

Reduce the proteins in the mixed lysate with DTT.

-

Alkylate with IAA.

-

Digest with trypsin overnight.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Use software such as MaxQuant to identify peptides and quantify the heavy/light ratios. These ratios indicate the relative change in protein abundance in response to afatinib treatment. Proteins with significantly altered ratios are considered potential downstream effectors of on- or off-target drug activity.

Known and Potential Off-Targets of Afatinib

Proteomic studies have identified several potential off-target proteins of afatinib. The following table summarizes key findings.

| Target Protein | Proteomic Method | Observed Effect | Cell Line | Reference |

| Ribonucleotide Reductase (RNR) | Immunoprecipitation-MS | Covalent modification by afatinib | PC-9 (NSCLC) | |

| RNR Subunit M1 (RRM1) | Western Blot | Decreased protein level at 100 nM afatinib | PC-9 (NSCLC) | |

| RNR Subunit M2 (RRM2) | Western Blot | Decreased protein level at 1-10 nM afatinib | PC-9 (NSCLC) | |

| Myosin Heavy Chain 9 (MYH9) | Competitive ABPP | Identified as a direct off-target | Not specified |

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Afatinib

Afatinib's on-target inhibition of ErbB family receptors leads to the downregulation of major downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. However, off-target effects can also modulate these or other pathways.

Caption: Afatinib's on-target inhibition of EGFR blocks the PI3K/Akt/mTOR pathway.

Caption: Afatinib's on-target effect on EGFR inhibits the MAPK/ERK signaling cascade.

Experimental Workflows

Caption: Workflow for Activity-Based Protein Profiling (ABPP) to identify afatinib targets.

Caption: Workflow for SILAC-based quantitative proteomics of afatinib-treated cells.

Conclusion

Proteomic approaches, particularly ABPP and SILAC, are indispensable tools for the comprehensive investigation of the off-target effects of drugs like afatinib. The identification of off-targets such as Ribonucleotide Reductase and Myosin Heavy Chain 9 provides a more complete picture of afatinib's biological activity. This knowledge is critical for understanding the full spectrum of its clinical effects, including potential adverse reactions and opportunities for new therapeutic indications. The methodologies and data presented in this guide offer a framework for researchers to design and execute studies aimed at elucidating the complex interplay between targeted therapies and the cellular proteome.

References

Methodological & Application

Application Notes: Protocol for Using (R)-Afatinib in In Vitro Kinase Assays

Introduction

(R)-Afatinib (also known as BIBW 2992) is a potent, second-generation, irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] It functions by covalently binding to the kinase domains of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4, leading to a sustained and complete abolition of their kinase activity.[1] This mechanism makes Afatinib a critical tool in studying cancer biology and a therapeutic agent for non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] These application notes provide detailed protocols for the use of this compound in in vitro kinase assays, designed for researchers, scientists, and drug development professionals.

Quantitative Data: Kinase Inhibitory Potency

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The values can vary depending on the specific kinase, its mutational status, and the assay conditions.

| Target Kinase | Mutational Status | IC50 / EC50 (nM) | Reference |

| EGFR | Wild-Type (wt) | 0.5 | [3] |

| EGFR | L858R Mutant | 0.4 | [3] |

| EGFR | L858R/T790M Double Mutant | 10 | [3] |

| HER2 (ErbB2) | Wild-Type | 14 | [3] |

| HER4 (ErbB4) | Wild-Type | 1 | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation and storage of the inhibitor stock solution are critical for reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock from a powder with a molecular weight of 485.9 g/mol , dissolve 4.86 mg in 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw a single aliquot and keep it on ice. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Kinase Assay for Irreversible Inhibition

Because Afatinib is an irreversible inhibitor, a pre-incubation step is essential to allow for the covalent bond to form between the inhibitor and the kinase.[4] This protocol is a general guideline adaptable to various kinase assay platforms (e.g., ADP-Glo, TR-FRET, or radiometric assays).

Materials:

-

Recombinant kinase (e.g., EGFR, HER2)

-

Kinase-specific substrate (e.g., a synthetic peptide like pEY)[3]

-

This compound working solutions (serially diluted from stock)

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

-

Assay plate (e.g., 96-well or 384-well)

-

Detection reagents specific to the assay platform (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader for signal detection

Procedure:

-

Prepare Afatinib Dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer at a concentration 2X to 5X higher than the final desired concentration.

-

Pre-incubation Step:

-

In the wells of the assay plate, add the recombinant kinase enzyme.

-

Add the serially diluted this compound solutions to the wells containing the kinase.

-

Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.[3] This allows Afatinib to bind covalently to the kinase active site.

-

-

Initiate Kinase Reaction:

-

Prepare a solution containing the kinase substrate and ATP in the reaction buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase.

-

Add the substrate/ATP mixture to all wells to start the kinase reaction.

-

-

Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-120 minutes) at the optimal temperature for the kinase. The reaction time should be within the linear range of product formation.

-

Stop Reaction and Signal Detection:

-

Stop the kinase reaction according to the assay kit manufacturer's instructions (e.g., by adding a stop solution or kinase detection reagent).

-

Develop the detection signal as per the manufacturer's protocol. For an ADP-Glo assay, this involves converting unused ATP to light.[5]

-

-

Data Measurement: Read the plate using a suitable plate reader (e.g., luminometer, fluorescence reader).

-

Data Analysis:

-

Subtract the background signal ("no enzyme" control).

-

Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve using non-linear regression to determine the IC50 value.

-

Protocol 3: Cellular Phosphorylation Assay

This protocol determines the effect of this compound on the phosphorylation of its target kinases within a cellular context.

Materials:

-

Cancer cell line expressing the target kinase (e.g., A431 for EGFR, BT-474 or NCI-N87 for HER2)[3]

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Serum-free medium

-

This compound working solutions

-

Ligand for receptor stimulation (e.g., Epidermal Growth Factor, EGF)[3]

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Assay for protein quantification (e.g., BCA assay)

-

Detection method (e.g., Western Blot or ELISA) with phospho-specific antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK)[6]

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well or 6-well) and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (or DMSO vehicle control) and incubate for a specified time (e.g., 1-2 hours) at 37°C.[3]

-

Ligand Stimulation: Stimulate the kinase pathway by adding a ligand (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes) at 37°C.[3][6] A non-stimulated control should be included.

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Phosphorylation Analysis:

-

Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated target (e.g., p-EGFR) and total target protein.

-

ELISA: Use a sandwich ELISA kit with a capture antibody for the total protein and a detection antibody for the phosphorylated form.

-

-